molecular formula C12H20N4O2S B6626370 N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide

Cat. No. B6626370
M. Wt: 284.38 g/mol
InChI Key: VRIRALWMSQYUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide, also known as MTM or MTMTH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide works by binding to the MDMX protein and preventing it from interacting with p53. This allows p53 to become activated and initiate the apoptotic pathway. Additionally, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications as an antimicrobial agent. N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide in lab experiments is its specificity for the MDMX protein, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of using N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide. One area of focus could be on improving the potency of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide, either through chemical modifications or through the development of more potent analogs. Additionally, further studies could be conducted to investigate the potential antimicrobial and anti-inflammatory properties of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide. Finally, research could be conducted to explore the potential use of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide in combination with other cancer therapies, such as chemotherapy or radiation.

Synthesis Methods

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-methoxyethylpyrazole, followed by the addition of morpholine and thioisocyanate. The resulting product is then purified through column chromatography to obtain N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide.

Scientific Research Applications

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has been used in various scientific research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for cancer and other diseases. In particular, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to inhibit the activity of a protein called MDMX, which is involved in the regulation of the tumor suppressor protein p53. This inhibition can lead to the activation of p53 and the induction of apoptosis, making N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide a promising candidate for cancer treatment.

properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-18-5-2-16-10-11(9-14-16)8-13-12(17)15-3-6-19-7-4-15/h9-10H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIRALWMSQYUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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